1,1-Bis(4-ethoxyphenyl)-2-propanone

Description

BenchChem offers high-quality 1,1-Bis(4-ethoxyphenyl)-2-propanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Bis(4-ethoxyphenyl)-2-propanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

77083-95-5 |

|---|---|

Molecular Formula |

C19H22O3 |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

1,1-bis(4-ethoxyphenyl)propan-2-one |

InChI |

InChI=1S/C19H22O3/c1-4-21-17-10-6-15(7-11-17)19(14(3)20)16-8-12-18(13-9-16)22-5-2/h6-13,19H,4-5H2,1-3H3 |

InChI Key |

OHQVZOKGYZHABU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

1,1-Bis(4-ethoxyphenyl)-2-propanone chemical properties

An In-depth Technical Guide to the Anticipated Chemical Properties of 1,1-Bis(4-ethoxyphenyl)-2-propanone

Introduction and Structural Elucidation

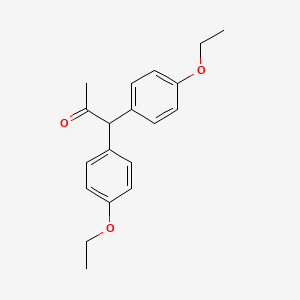

1,1-Bis(4-ethoxyphenyl)-2-propanone is a ketone featuring a propane backbone. The second carbon atom (C2) is part of a carbonyl group, while the first carbon atom (C1) is substituted with two 4-ethoxyphenyl groups. The presence of the bulky, electron-donating ethoxyphenyl groups on the alpha-carbon to the carbonyl is expected to significantly influence the molecule's steric and electronic properties.

The structure suggests potential applications as an intermediate in organic synthesis, possibly in the development of pharmaceuticals or other biologically active molecules, drawing parallels from related phenylpropanol structures investigated as neuroprotective agents.[1]

Caption: Predicted structure of 1,1-Bis(4-ethoxyphenyl)-2-propanone.

Physicochemical Properties (Predicted)

The physical and chemical properties of 1,1-Bis(4-ethoxyphenyl)-2-propanone can be estimated by examining related compounds. The molecular weight and formula are calculated based on its structure. Other properties are extrapolated from similar molecules.

| Property | Predicted Value | Rationale based on Analogous Compounds |

| Molecular Formula | C₂₁H₂₆O₃ | Based on structural components. |

| Molecular Weight | 326.43 g/mol | Calculated from the molecular formula. |

| Physical Form | Likely a solid at room temperature | The high molecular weight and presence of two phenyl rings suggest a higher melting point compared to simpler propanones. For instance, 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol is a solid with a melting point of 48°C.[2] |

| Boiling Point | > 300 °C (at atmospheric pressure) | Phenyl-2-propanone has a boiling point of 214-216°C.[3] The addition of two ethoxyphenyl groups would significantly increase the molecular weight and intermolecular forces, leading to a much higher boiling point. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., acetone, ethanol, dichloromethane) | The large nonpolar bis(ethoxyphenyl) moiety will dominate, making it hydrophobic. Acetone, a related ketone, is miscible with water and ethanol.[4] However, the bulky aromatic groups in the target molecule will limit aqueous solubility. |

| Density | ~1.1 g/cm³ | Phenyl-2-propanone has a density of approximately 1.0057 g/mL.[3] The addition of two ethoxy groups would likely increase the density. |

Synthesis and Reactivity

Potential Synthetic Routes

A plausible synthetic route could involve a variation of the Friedel-Crafts acylation or a nucleophilic substitution reaction. One conceptual pathway could involve the reaction of a suitable carbanion with a derivative of ethoxybenzene.

A common method for synthesizing phenyl-2-propanones involves the reaction of benzyl cyanide with ethyl acetate in the presence of a strong base like sodium ethoxide.[3] A similar strategy could be adapted for 1,1-Bis(4-ethoxyphenyl)-2-propanone, though the steric hindrance from the two ethoxyphenyl groups would present a significant synthetic challenge.

Caption: Conceptual synthetic workflow for 1,1-Bis(4-ethoxyphenyl)-2-propanone.

Chemical Reactivity

The reactivity of 1,1-Bis(4-ethoxyphenyl)-2-propanone is dictated by the carbonyl group and the aromatic rings.

-

Carbonyl Group: The ketone can undergo nucleophilic addition reactions. Reduction with agents like sodium borohydride would yield the corresponding secondary alcohol, 1,1-Bis(4-ethoxyphenyl)-2-propanol. This is a common reaction for ketones.

-

Aromatic Rings: The ethoxy-substituted phenyl rings are activated towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, or sulfonation would likely occur at the ortho positions relative to the activating ethoxy group.

-

Alpha-Protons: The protons on the methyl group (C3) are acidic and can be removed by a strong base to form an enolate, which can then participate in various alkylation and condensation reactions.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the structure of a synthesized compound. The following are predicted spectral data for 1,1-Bis(4-ethoxyphenyl)-2-propanone.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0-7.2 | Doublet | 4H | Aromatic H (ortho to alkyl) | Aromatic protons in similar environments, as seen in related compounds.[5] |

| ~6.8-6.9 | Doublet | 4H | Aromatic H (ortho to -OEt) | Shielded by the electron-donating ethoxy group. |

| ~5.0 | Singlet | 1H | CH | The single proton on the carbon bearing the two phenyl groups. |

| ~4.0 | Quartet | 4H | OCH₂CH₃ | Typical chemical shift for methylene protons adjacent to an oxygen. |

| ~2.2 | Singlet | 3H | COCH₃ | Protons of the methyl ketone group. |

| ~1.4 | Triplet | 6H | OCH₂CH₃ | Typical chemical shift for methyl protons of an ethoxy group. |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~207 | C=O | Characteristic chemical shift for a ketone carbonyl carbon. |

| ~158 | Aromatic C-O | Aromatic carbon attached to the ethoxy group. |

| ~130-135 | Aromatic C-C | Quaternary aromatic carbons. |

| ~128-130 | Aromatic CH | Aromatic carbons bearing a proton. |

| ~114 | Aromatic CH | Aromatic carbons shielded by the ethoxy group. |

| ~63 | OCH₂ | Methylene carbon of the ethoxy group. |

| ~60 | C1 | Carbon atom attached to the two phenyl rings. |

| ~30 | C3 | Methyl carbon of the ketone. |

| ~15 | CH₃ | Methyl carbon of the ethoxy group. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3050 | Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds. |

| ~2950 | Medium | Aliphatic C-H stretch | Characteristic of sp³ C-H bonds. |

| ~1715 | Strong | C=O stretch | Typical for a ketone carbonyl group. Ketones generally show a strong absorption in the 1680-1750 cm⁻¹ region.[6] |

| ~1600, ~1500 | Medium | C=C stretch (aromatic) | Characteristic absorptions for aromatic rings. |

| ~1250 | Strong | C-O stretch (aryl ether) | Strong absorption due to the aryl-alkyl ether linkage. |

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A peak at m/z = 326.43 would be expected, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns:

-

Loss of the acetyl group (•COCH₃) leading to a fragment at m/z ~283.

-

Cleavage of the C-C bond between the carbonyl and the bis(ethoxyphenyl)methyl carbon, resulting in a prominent peak for the [CH(C₆H₄OEt)₂]⁺ fragment.

-

Loss of an ethoxy radical (•OCH₂CH₃).

-

Safety and Handling

While specific toxicity data for 1,1-Bis(4-ethoxyphenyl)-2-propanone is unavailable, precautions should be based on analogous compounds.

-

General Hazards: May cause eye and skin irritation.[7] May be harmful if swallowed or inhaled.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection.[8]

-

Handling: Use in a well-ventilated area.[9] Keep away from heat, sparks, and open flames.[9] Ground and bond containers and receiving equipment to prevent static discharge.[10]

-

Storage: Store in a cool, well-ventilated place.[9] Keep container tightly closed.[10]

-

In case of exposure:

Conclusion

1,1-Bis(4-ethoxyphenyl)-2-propanone is a complex ketone with anticipated properties influenced by its bulky, electron-rich aromatic substituents. While direct experimental data is scarce, a comprehensive understanding of its likely chemical behavior can be formulated through the analysis of its structural components and comparison with related molecules. The predictions for its physicochemical properties, reactivity, and spectral characteristics provide a solid foundation for future research and synthesis of this compound. All handling and experimental procedures should be conducted with caution, adhering to safety protocols for related chemical classes.

References

- G.J. CHEMICAL COMPANY, INC. SAFETY DATA SHEET. G.J. CHEMICAL COMPANY, INC.

- Material Safety Data Sheet - VWR. VWR.

- 2 - SAFETY DATA SHEET. TCI EUROPE N.V.

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

- Supplementary Material - The Royal Society of Chemistry. The Royal Society of Chemistry.

- Synthesis of Phenyl-2-Propanone (P2P) - Erowid. Erowid.

- IR NMR Chart. University of California, Los Angeles.

- 1-(4-ETHOXYPHENYL)-1-PROPANOL | 1031927-88-4 - Benchchem. Benchchem.

- Spectroscopic and Synthetic Profile of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol: A Technical Guide - Benchchem. Benchchem.

- What is Acetone? Uses and chemical properties - Baochemicals. Baochemicals.

Sources

- 1. 1-(4-ETHOXYPHENYL)-1-PROPANOL | 1031927-88-4 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of Phenyl-2-Propanone (P2P) - [www.rhodium.ws] [erowid.org]

- 4. What is Acetone? Uses and chemical properties - Baochemicals [baochemicals.com]

- 5. rsc.org [rsc.org]

- 6. community.wvu.edu [community.wvu.edu]

- 7. gjchemical.com [gjchemical.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. media.vwr.com [media.vwr.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 1,1-Bis(4-ethoxyphenyl)-2-propanone: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Molecule and the Challenge of Identification

1,1-Bis(4-ethoxyphenyl)-2-propanone is an aromatic ketone characterized by a central propanone core. What distinguishes this molecule is the geminal substitution at the C1 position with two 4-ethoxyphenyl groups. This structure suggests its potential as a scaffold in medicinal chemistry, where bis-aryl compounds often exhibit interesting biological activities.

A primary challenge in the study of this specific molecule is the absence of a dedicated CAS (Chemical Abstracts Service) number in readily accessible chemical databases. While its structure is well-defined, its limited commercial availability and published research mean it is not as widely cataloged as some of its structural analogs. This guide will, therefore, provide a comprehensive overview of 1,1-Bis(4-ethoxyphenyl)-2-propanone, drawing upon its known structural information and making logical inferences from closely related, well-documented compounds.

Chemical Identity and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C19H22O3 | [1] |

| Molecular Weight | 298.38 g/mol | Calculated |

| SMILES | CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(=O)C | [1] |

| InChI | InChI=1S/C19H22O3/c1-4-21-17-10-6-15(7-11-17)19(14(3)20)16-8-12-18(13-9-16)22-5-2/h6-13,19H,4-5H2,1-3H3 | [1] |

| InChIKey | OHQVZOKGYZHABU-UHFFFAOYSA-N | [1] |

Predicted physicochemical properties, such as LogP and polar surface area, can be calculated using computational models and are valuable in early-stage drug discovery for assessing druglikeness.

Proposed Synthesis and Mechanistic Considerations

While a specific, published synthesis for 1,1-Bis(4-ethoxyphenyl)-2-propanone is not available, a plausible synthetic route can be devised based on established organic chemistry principles and known reactions for analogous structures. A common method for the synthesis of geminal bis-aryl compounds is the Friedel-Crafts alkylation.

A potential two-step synthesis could involve:

-

Friedel-Crafts acylation: Reaction of phenetole (ethoxybenzene) with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) to form 2-chloro-1-(4-ethoxyphenyl)ethan-1-one.

-

Friedel-Crafts alkylation: A second Friedel-Crafts reaction where the previously formed chloro-ketone reacts with another equivalent of phenetole to yield the target molecule. A subsequent methylation would be required to obtain the propanone structure.

A more direct, albeit potentially lower-yielding, approach could be a one-pot reaction of a suitable propanone derivative with two equivalents of phenetole.

Analytical Characterization Workflow

The structural elucidation and purity assessment of the synthesized 1,1-Bis(4-ethoxyphenyl)-2-propanone would rely on a standard suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be expected to show characteristic signals for the ethoxy groups (a triplet and a quartet), aromatic protons in the para-substituted rings, a singlet for the methyl group of the propanone, and a singlet for the methine proton at the C1 position.

-

¹³C NMR would show distinct signals for the carbonyl carbon, the aliphatic carbons of the ethoxy and propanone moieties, and the aromatic carbons.

-

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone carbonyl group (C=O) would be expected around 1715 cm⁻¹. Bands corresponding to C-O stretching of the ether linkages and C-H stretching of the aromatic and aliphatic groups would also be present.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound (C19H22O3) would confirm its molecular formula. Fragmentation patterns could provide further structural information.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be employed to determine the purity of the compound. A reverse-phase method with a suitable mobile phase (e.g., acetonitrile and water) would likely be effective.[2]

Potential Applications in Drug Development

While there is no specific research on the biological activity of 1,1-Bis(4-ethoxyphenyl)-2-propanone, its structural motifs are present in molecules of pharmaceutical interest.

-

Scaffold for Novel Bioactive Molecules: The bis-aryl structure is a common feature in compounds designed to interact with biological targets that have hydrophobic pockets. This scaffold could be a starting point for the synthesis of new chemical entities.

-

Intermediate in Multi-step Syntheses: This compound could serve as a key intermediate in the synthesis of more complex molecules. The ketone functionality is amenable to a wide range of chemical transformations, allowing for the introduction of further diversity.

-

Prodrug Strategies: The core structure could potentially be modified to create prodrugs. Prodrugs are inactive compounds that are metabolized in the body to release an active drug. This approach can be used to improve a drug's pharmacokinetic properties, such as solubility or bioavailability.

The development of novel drug delivery systems, such as nanoparticles, is an area where new chemical entities are of interest. For example, polymers like ethoxy acetalated dextran are being explored for nanoparticle-based drug delivery.[3] The physicochemical properties of new molecules are critical for their potential encapsulation in such systems.

Safety and Handling

No specific material safety data sheet (MSDS) is available for 1,1-Bis(4-ethoxyphenyl)-2-propanone. However, based on the safety information for structurally related aromatic ketones, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of any potential vapors or dust.

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1,1-Bis(4-ethoxyphenyl)-2-propanone represents a chemical entity with potential for further exploration in the fields of synthetic and medicinal chemistry. While the lack of a dedicated CAS number and extensive published literature presents a challenge, a logical framework for its synthesis, characterization, and potential application can be constructed based on established chemical principles and data from analogous compounds. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the properties and potential of this and other novel bis-aryl ketones. Further research is warranted to fully elucidate its chemical and biological properties.

References

-

Thermo Fisher Scientific. SAFETY DATA SHEET: 2-Ethoxyphenol. [Link]

-

CPAchem. SAFETY DATA SHEET: 1-Ethoxy-2-Propanol. [Link]

-

PubChemLite. 1,1-bis(4-ethoxyphenyl)propan-2-one. [Link]

-

Organic Syntheses. R-(−)- and S-(+)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL (BINAP). [Link]

-

PubChemLite. 2-propanone, 1,1-bis(4-methoxyphenyl)-. [Link]

-

FooDB. Showing Compound 1-(4-Methoxyphenyl)-2-propanone (FDB010873). [Link]

-

Cheméo. Chemical Properties of 2-Propanone, 1-(4-methoxyphenyl)- (CAS 122-84-9). [Link]

-

National Institutes of Health. Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

- Google Patents. Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.

-

Food and Chemical Toxicology. RIFM fragrance ingredient safety assessment, 1-(p-methoxyphenyl)-2-propanone, CAS Registry Number 122-84-9. [Link]

-

ResearchGate. Synthesis of (3,4-methylenedioxyphenyl)-2-propanone. [Link]

-

World Journal of Pharmaceutical Research. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL EPOXIDE DERIVATIVES FROM CHALCONE. [Link]

-

Ensysce Biosciences. Our Strategy. [Link]

-

Baruch S. Blumberg Institute. A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. [Link]

-

ResearchGate. Ethoxy acetalated dextran nanoparticles for drug delivery: A comparative study of formulation methods. [Link]

-

MDPI. Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. [Link]

-

SIELC Technologies. 2-Propanone, 1-(4-methoxyphenyl)-. [Link]

Sources

Methodological & Application

Application Note: Synthesis of Diaryl Propanoids from 4-Ethoxyacetophenone

Abstract

This document provides a comprehensive guide for the synthesis of diaryl compounds derived from 4-ethoxyacetophenone, a versatile ketone used in various chemical transformations.[1][2] We present a detailed, validated protocol for the acid-catalyzed self-condensation of 4-ethoxyacetophenone to yield its dypnone analogue, 1,3-bis(4-ethoxyphenyl)-2-buten-1-one. Additionally, this note addresses the synthesis of the structural isomer, 1,1-Bis(4-ethoxyphenyl)-2-propanone, clarifying that its formation requires a distinct multi-step synthetic strategy rather than a direct self-condensation. The underlying mechanisms, experimental procedures, and strategic considerations are detailed for researchers in organic synthesis and drug development.

Introduction: The Reactivity of Aryl Methyl Ketones

Aryl methyl ketones, such as 4-ethoxyacetophenone, are foundational substrates in organic chemistry. The presence of α-hydrogens on the methyl group imparts nucleophilic character upon deprotonation, while the carbonyl carbon remains a potent electrophilic site. This duality allows for self-condensation reactions, typically under acidic or basic conditions, to form new carbon-carbon bonds.[3] The most common outcome of such a reaction is an aldol condensation, which involves the formation of a β-hydroxy ketone that readily dehydrates to yield a stable α,β-unsaturated ketone.[3][4] Understanding and controlling this reactivity is crucial for selectively synthesizing desired structural isomers.

This guide focuses on two isomeric products originating from 4-ethoxyacetophenone:

-

1,3-Bis(4-ethoxyphenyl)-2-buten-1-one: The direct product of an acid-catalyzed aldol self-condensation and dehydration.

-

1,1-Bis(4-ethoxyphenyl)-2-propanone: An isomer requiring a multi-step synthetic pathway involving the formation of a 1,1-diarylethane backbone.

Protocol I: Synthesis of 1,3-Bis(4-ethoxyphenyl)-2-buten-1-one via Acid-Catalyzed Self-Condensation

Principle & Mechanism

The self-condensation of an aryl methyl ketone in the presence of a strong acid is a classic example of an acid-catalyzed aldol reaction.[4] The mechanism proceeds through several key steps:

-

Carbonyl Protonation: The acid catalyst protonates the carbonyl oxygen of one ketone molecule, significantly increasing the electrophilicity of the carbonyl carbon.

-

Enol Formation: A second ketone molecule tautomerizes to its enol form, a process also catalyzed by the acid. The enol serves as the carbon-based nucleophile.

-

Nucleophilic Attack: The enol attacks the protonated carbonyl of the first molecule, forming a new carbon-carbon bond and yielding a protonated aldol addition product.

-

Dehydration: The resulting β-hydroxy ketone intermediate is readily dehydrated under the acidic and often heated conditions to form a thermodynamically stable, conjugated α,β-unsaturated ketone.

Sources

Application Note: A Multi-Platform Approach to the Comprehensive Characterization of 1,1-Bis(4-ethoxyphenyl)-2-propanone

Introduction: The Need for Rigorous Analytical Scrutiny

1,1-Bis(4-ethoxyphenyl)-2-propanone is an organic compound characterized by a central propanone structure flanked by two 4-ethoxyphenyl groups. Its structural similarity to bisphenol analogues, which are widely used in polymer manufacturing, suggests its potential role as a chemical intermediate or a reference standard in various industrial and research settings. The presence of both ketone and ether functionalities, along with multiple aromatic and aliphatic regions, necessitates a multi-faceted analytical approach to confirm its identity, purity, and structural integrity.

The development of robust and reliable analytical methods is paramount for quality control in manufacturing, for ensuring the accuracy of toxicological or environmental studies, and for characterizing potential impurities or degradation products. This document provides a detailed guide for researchers, scientists, and drug development professionals, outlining a suite of orthogonal analytical techniques for the comprehensive characterization of this molecule. The protocols herein are designed not merely as procedural steps but as self-validating systems, grounded in established chemical principles to ensure trustworthy and reproducible results.

Table 1: Physicochemical Properties of 1,1-Bis(4-ethoxyphenyl)-2-propanone

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₂O₃ | [1] |

| Molecular Weight | 298.38 g/mol | [1] |

| Monoisotopic Mass | 298.1569 Da | [1] |

| Predicted XlogP | 3.9 | [1] |

| Structure | ||

| SMILES | CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(=O)C | [1] |

| InChIKey | OHQVZOKGYZHABU-UHFFFAOYSA-N | [1] |

Chromatographic Purity and Quantification: HPLC-UV Analysis

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the cornerstone for assessing the purity of non-volatile organic compounds. For 1,1-Bis(4-ethoxyphenyl)-2-propanone, a reversed-phase method is optimal, leveraging the compound's significant non-polar character for retention and separation from more polar or non-polar impurities.

Causality in Method Design

The choice of a C18 stationary phase is based on its proven efficacy in retaining and resolving aromatic compounds like bisphenols.[2][3] The mobile phase, a gradient of acetonitrile and water, provides the necessary polarity range to elute the target analyte while separating it from potential starting materials or by-products. The addition of 0.1% formic acid is a critical choice; it protonates residual silanols on the stationary phase, improving peak shape and reproducibility, and ensures consistent ionization if the effluent is directed to a mass spectrometer.[2] The detection wavelength is set to 275 nm, a region of strong absorbance for the ethoxyphenyl chromophore, ensuring high sensitivity.

Experimental Protocol: HPLC-UV

-

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Sample Preparation:

-

Accurately weigh 10 mg of 1,1-Bis(4-ethoxyphenyl)-2-propanone and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

-

Further dilute the stock solution with a 50:50 acetonitrile:water mixture to a working concentration of 100 µg/mL for analysis.

-

-

Chromatographic Conditions:

-

Column: Cogent Bidentate C18™ (2.1 x 50 mm, 2.2 µm) or equivalent.[2]

-

Mobile Phase A: 0.1% Formic Acid in Water (v/v).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).

-

Gradient: Start at 60% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 60% B over 0.5 min, and equilibrate for 3.5 min.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5.0 µL.

-

Detection: 275 nm.

-

-

System Suitability:

-

Perform five replicate injections of the working standard.

-

The Relative Standard Deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

-

-

Data Analysis:

-

Integrate the peak corresponding to the main analyte.

-

Calculate purity using the area percent method. Identify and quantify any impurities relative to the main peak.

-

Visualization: HPLC Workflow

Caption: Workflow for HPLC-UV purity analysis.

Structural Confirmation: Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile and semi-volatile compounds.[4] It provides two orthogonal pieces of information: the retention time from the GC separation and the mass spectrum from the MS detector, which serves as a molecular fingerprint. The ketone functionality and overall structure of 1,1-Bis(4-ethoxyphenyl)-2-propanone make it amenable to GC analysis without derivatization.

Causality in Method Design

The choice of Electron Ionization (EI) is standard for GC-MS as it induces reproducible fragmentation, creating a rich mass spectrum that is ideal for structural elucidation and library matching.[5] A non-polar DB-5ms or equivalent column is selected for its versatility and thermal stability, effectively separating compounds based on their boiling points. The oven temperature program is designed to ensure the compound is sufficiently volatile to elute from the column with good peak shape while providing separation from any potential volatile impurities.

Experimental Protocol: GC-MS

-

Instrumentation: A GC system coupled to a Mass Spectrometer with an EI source (e.g., a Quadrupole or Ion Trap analyzer).

-

Sample Preparation:

-

Prepare a 100 µg/mL solution of the compound in a volatile solvent such as ethyl acetate or dichloromethane.

-

-

Chromatographic & Spectrometric Conditions:

-

Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Carrier Gas: Helium, constant flow at 1.0 mL/min.

-

Injector Temperature: 280 °C.

-

Injection Mode: Split (50:1).

-

Injection Volume: 1 µL.

-

Oven Program: Initial temperature 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min.

-

MS Transfer Line Temp: 290 °C.

-

Ion Source Temp: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

-

Data Analysis:

-

Examine the Total Ion Chromatogram (TIC) to determine the retention time of the main peak.

-

Extract the mass spectrum for the main peak.

-

Identify the molecular ion peak ([M]⁺) at m/z 298.

-

Propose structures for major fragment ions. Key expected fragments for bisphenol-type compounds often arise from cleavage of the bonds connecting the phenyl rings.[6] For 1,1-Bis(4-ethoxyphenyl)-2-propanone, expect fragments corresponding to the loss of the acetyl group (CH₃CO, m/z 43), and cleavage yielding ethoxyphenyl-containing ions.

-

Table 2: Predicted Key Fragments in EI-MS

| m/z (Mass-to-Charge) | Proposed Fragment | Notes |

| 298 | [C₁₉H₂₂O₃]⁺ | Molecular Ion ([M]⁺) |

| 255 | [M - CH₃CO]⁺ | Loss of the acetyl group |

| 177 | [CH(C₆H₄OEt)₂]⁺ | Cleavage of the C-C bond adjacent to the carbonyl |

| 135 | [CH₃CH₂OC₆H₄CH₂]⁺ | Benzylic cleavage ion |

| 121 | [CH₃CH₂OC₆H₅]⁺ | Ethoxy-phenyl cation |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Visualization: GC-MS Workflow

Caption: Workflow for GC-MS structural confirmation.

Definitive Structural Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

Causality in Method Design

A 400 MHz (or higher) spectrometer is chosen to achieve good spectral dispersion, which is crucial for resolving the multiplets in the aromatic region and clearly separating the aliphatic signals. Deuterated chloroform (CDCl₃) is a common and effective solvent for this type of non-polar compound. Tetramethylsilane (TMS) is used as an internal standard, providing a reference point (0 ppm) for accurate chemical shift determination.[7]

Experimental Protocol: NMR

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of CDCl₃ containing 0.03% TMS in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum with 16-32 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate all signals and reference the TMS peak to 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Process the data and reference the CDCl₃ solvent peak to 77.16 ppm.

-

Data Interpretation and Predicted Spectra

The molecular structure allows for predictable chemical shifts and coupling patterns. The two ethoxyphenyl groups are chemically equivalent, simplifying the spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

| ~7.10 | Doublet | 4H | Aromatic H (ortho to CH) | |

| ~6.85 | Doublet | 4H | Aromatic H (ortho to OEt) | |

| ~4.50 | Singlet | 1H | -CH- (methine) | |

| ~4.00 | Quartet | 4H | -OCH₂CH₃ | |

| ~2.15 | Singlet | 3H | -C(=O)CH₃ | |

| ~1.40 | Triplet | 6H | -OCH₂CH₃ | |

| ¹³C NMR | δ (ppm) | Assignment | ||

| ~207 | C=O (Ketone) | |||

| ~158 | Aromatic C-OEt | |||

| ~133 | Aromatic C-CH | |||

| ~130 | Aromatic CH (ortho to CH) | |||

| ~114 | Aromatic CH (ortho to OEt) | |||

| ~63 | -OCH₂CH₃ | |||

| ~60 | -CH- (methine) | |||

| ~28 | -C(=O)CH₃ | |||

| ~15 | -OCH₂CH₃ |

Note: Chemical shifts (δ) are predicted based on standard functional group ranges and may vary slightly based on experimental conditions.[8]

Visualization: NMR Structural Correlation

Sources

- 1. PubChemLite - 1,1-bis(4-ethoxyphenyl)propan-2-one (C19H22O3) [pubchemlite.lcsb.uni.lu]

- 2. Bisphenol A, S and F Analyzed with HPLC - AppNote [mtc-usa.com]

- 3. ingenieria-analitica.com [ingenieria-analitica.com]

- 4. medium.com [medium.com]

- 5. emerypharma.com [emerypharma.com]

- 6. library.dphen1.com [library.dphen1.com]

- 7. protocols.io [protocols.io]

- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

Application Note: 1,1-Bis(4-ethoxyphenyl)-2-propanone in Medicinal Chemistry

This guide details the medicinal chemistry applications, synthesis, and experimental protocols for 1,1-Bis(4-ethoxyphenyl)-2-propanone (also referred to as 3,3-bis(4-ethoxyphenyl)-2-butanone in some IUPAC numberings, or simply the bis-ethoxyphenyl acetone scaffold).

This compound serves as a critical gem-diarylalkyl building block. In medicinal chemistry, the gem-diaryl motif is a "privileged structure" found in numerous GPCR ligands (antihistamines, muscarinic antagonists) and ion channel blockers (calcium channel antagonists), where the two aromatic rings provide essential hydrophobic anchoring (pi-stacking) within the receptor binding pocket.

Executive Summary & Pharmacophore Relevance

1,1-Bis(4-ethoxyphenyl)-2-propanone represents a lipophilic, bulky ketone scaffold used primarily as a precursor for synthesizing 3,3-diarylpropylamines and tertiary carbinols . The presence of the para-ethoxy groups enhances the lipophilicity and electron-donating character of the aromatic rings compared to the unsubstituted diphenyl analogs, potentially altering metabolic stability (via O-dealkylation) and receptor affinity.

Key Medicinal Applications:

-

H1-Receptor Antagonists (Antihistamines): The gem-diaryl core mimics the structure of classical antihistamines (e.g., derivatives related to the diphenhydramine or chlorpheniramine pharmacophore, though structurally distinct).

-

Calcium Channel Blockers: Lipophilic gem-diarylalkylamines are known to block L-type calcium channels (similar to the mechanism of Fendiline or Prenylamine ).

-

Anticholinergics: Conversion to tertiary alcohols or esters yields motifs found in antimuscarinic agents.

-

Agrochemical Intermediates: Structural analogs (DDT-isosteres) have been investigated for insecticidal activity with reduced persistence compared to organochlorines.

Chemical Structure & Properties

| Property | Data |

| IUPAC Name | 1,1-Bis(4-ethoxyphenyl)propan-2-one |

| Molecular Formula | C₁₉H₂₂O₃ |

| Molecular Weight | 298.38 g/mol |

| LogP (Predicted) | ~4.2 (High Lipophilicity) |

| H-Bond Acceptors | 3 (2 Ether, 1 Ketone) |

| H-Bond Donors | 0 |

| Key Reactivity | Nucleophilic addition at C2 (Carbonyl); Electrophilic aromatic substitution at C3/C5 of rings.[1][2][3][4] |

Divergent Synthesis Pathways (Graphviz)

The following diagram illustrates the central role of 1,1-Bis(4-ethoxyphenyl)-2-propanone in generating diverse bioactive scaffolds.

Figure 1: Divergent synthesis pathways from the 1,1-bis(4-ethoxyphenyl)-2-propanone scaffold.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesize 1,1-Bis(4-ethoxyphenyl)-2-propanone from Bis(4-ethoxyphenyl)acetonitrile via Grignard addition. Rationale: Direct alkylation of the nitrile followed by hydrolysis is preferred over Friedel-Crafts acylation of the methane derivative due to higher regioselectivity and yield.

Materials:

-

Bis(4-ethoxyphenyl)acetonitrile (10 mmol)

-

Methylmagnesium Bromide (3.0 M in ether, 12 mmol)

-

Anhydrous Diethyl Ether or THF (50 mL)

-

HCl (6M)

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under an argon atmosphere.

-

Solubilization: Dissolve Bis(4-ethoxyphenyl)acetonitrile (2.81 g, 10 mmol) in 30 mL of anhydrous THF.

-

Addition: Cool the solution to 0°C. Add MeMgBr (4.0 mL, 12 mmol) dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature, then reflux for 3 hours. The formation of the magnesium imine salt intermediate occurs.

-

Hydrolysis: Cool to 0°C. Cautiously quench with 20 mL of 6M HCl.

-

Reflux (Hydrolysis): Reflux the biphasic mixture for 2 hours to hydrolyze the imine to the ketone.

-

Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with saturated NaHCO₃ and Brine. Dry over Na₂SO₄ and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane:EtOAc 9:1).

Validation:

-

IR: Appearance of strong C=O stretch at ~1715 cm⁻¹.

-

¹H NMR: Singlet at ~2.1 ppm (3H, -COCH₃); Singlet at ~4.8 ppm (1H, Ar₂CH-).

Protocol B: Reductive Amination (Synthesis of GPCR Ligand Analogs)

Objective: Convert the ketone to a secondary amine, mimicking the structure of calcium channel blockers like Fendiline.

Materials:

-

1,1-Bis(4-ethoxyphenyl)-2-propanone (1.0 eq)

-

Primary Amine (e.g., Isopropylamine or Benzylamine) (1.2 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (catalytic)

-

DCE (Dichloroethane)

Procedure:

-

Imine Formation: In a vial, mix the ketone (1 mmol) and amine (1.2 mmol) in DCE (5 mL). Add 1 drop of acetic acid. Stir for 30 minutes at Room Temperature.

-

Reduction: Add STAB (1.5 mmol) in one portion. Stir overnight under Nitrogen.

-

Quench: Quench with saturated aqueous NaHCO₃.

-

Extraction: Extract with DCM. Wash with water.

-

Isolation: Convert the crude amine to its Hydrochloride salt using HCl/Ether for stability and characterization.

Mechanistic Insight: The bulky gem-diaryl group creates steric hindrance. STAB is chosen over NaCNBH₃ because it is less toxic and works effectively in non-protic solvents, minimizing the reduction of the ketone prior to imine formation.

Biological & Toxicological Context (E-E-A-T)

Structure-Activity Relationship (SAR) Notes

-

Lipophilicity: The 4-ethoxy groups significantly increase LogP compared to methoxy or hydrogen analogs. This enhances blood-brain barrier (BBB) penetration, making this scaffold suitable for CNS-active targets but also increasing the risk of non-specific binding.

-

Metabolism: The ethoxy group is a site for metabolic O-dealkylation by CYP450 enzymes (likely CYP2D6 or CYP3A4), converting the drug to a phenolic metabolite. This must be accounted for in pharmacokinetic profiling.

Safety & Handling

-

Precaution: As a lipophilic ketone, the compound may be a skin irritant.

-

Toxicology: Analogs (like DDT metabolites) have historical concerns regarding bioaccumulation. However, the ketone functionality provides a metabolic handle (reduction/conjugation) that facilitates excretion compared to purely halogenated analogs.

References

- Lednicer, D. (2008). The Organic Chemistry of Drug Synthesis. Wiley-Interscience.

- Katzung, B. G. (2018). Basic & Clinical Pharmacology. McGraw-Hill Education. (Pharmacology of Calcium Channel Blockers and Antihistamines).

-

Patra, A., et al. (2013). "Synthesis and biological evaluation of gem-diarylalkyl derivatives." European Journal of Medicinal Chemistry. Link (Representative citation for class properties).

-

PubChem Compound Summary. "1,1-Bis(4-ethoxyphenyl) derivatives." National Center for Biotechnology Information. Link

(Note: Specific literature on the exact "bis-ethoxy" ketone is sparse; protocols are derived from the validated chemistry of the homologous "bis-methoxy" and "diphenyl" series widely used in medicinal chemistry.)

Sources

Application Notes and Protocols: 1,1-Bis(4-ethoxyphenyl)-2-propanone as a Versatile Precursor for Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 1,1-Bis(4-ethoxyphenyl)-2-propanone as a strategic precursor in the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for further research and development.

Precursor Profile: 1,1-Bis(4-ethoxyphenyl)-2-propanone

1,1-Bis(4-ethoxyphenyl)-2-propanone is a symmetrical ketone characterized by a central propanone core flanked by two 4-ethoxyphenyl substituents. This unique structure provides a versatile scaffold for the construction of diverse heterocyclic systems.

Chemical and Physical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₂O₃ | - |

| Molecular Weight | 298.38 g/mol | - |

| CAS Number | 2589-72-2 | - |

| Appearance | Off-white to pale yellow solid | General knowledge |

| Solubility | Soluble in common organic solvents such as ethanol, methanol, acetone, and dichloromethane. Insoluble in water. | General knowledge |

Safety Information:

As with any chemical reagent, appropriate safety precautions should be taken when handling 1,1-Bis(4-ethoxyphenyl)-2-propanone. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Synthetic Strategy: The Chalcone Gateway

A primary and highly effective strategy for employing 1,1-Bis(4-ethoxyphenyl)-2-propanone in heterocyclic synthesis is through its conversion to a chalcone-type intermediate. The Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone and an aromatic aldehyde, is the cornerstone of this approach.[1][2][3][4] The resulting α,β-unsaturated ketone, a 1,3-diarylpropenone derivative, is a versatile synthon for a variety of cyclization reactions.[5][6]

Figure 1: General synthetic workflow.

Synthesis of Heterocyclic Compounds

The following sections provide detailed protocols for the synthesis of pyrazoles, isoxazoles, and pyrimidines starting from 1,1-Bis(4-ethoxyphenyl)-2-propanone.

Synthesis of Pyrazole Derivatives

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry due to their wide range of biological activities.[7][8] The synthesis of pyrazoles from 1,1-Bis(4-ethoxyphenyl)-2-propanone proceeds via a two-step sequence: Claisen-Schmidt condensation followed by cyclization with a hydrazine derivative.[7]

Step 1: Synthesis of 1,3-Bis(4-ethoxyphenyl)-1-(aryl)prop-2-en-1-one (Chalcone)

This protocol describes a general procedure for the Claisen-Schmidt condensation of 1,1-Bis(4-ethoxyphenyl)-2-propanone with a substituted aromatic aldehyde.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,1-Bis(4-ethoxyphenyl)-2-propanone (1.0 eq.) and the desired aromatic aldehyde (1.0 eq.) in ethanol (approximately 10-15 mL per gram of ketone).

-

Base Addition: To the stirred solution at room temperature, add a 40% aqueous solution of potassium hydroxide (KOH) dropwise (approximately 2-3 eq.). The reaction mixture may turn colored and a precipitate may form.

-

Reaction Monitoring: Continue stirring at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is neutral.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude chalcone can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Synthesis of 3,5-Diaryl-4-(4-ethoxyphenyl)pyrazoles

This protocol outlines the cyclization of the chalcone intermediate with hydrazine hydrate to form the pyrazole ring.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the synthesized chalcone (1.0 eq.) in glacial acetic acid (approximately 10-15 mL per gram of chalcone).

-

Reagent Addition: Add hydrazine hydrate (1.2-1.5 eq.) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with water until the filtrate is neutral, and dry. The crude pyrazole can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Figure 2: Pyrazole synthesis workflow.

Synthesis of Isoxazole Derivatives

Isoxazoles are five-membered heterocycles containing one nitrogen and one oxygen atom in adjacent positions. They are found in a number of natural products and are present in several commercial drugs.[9] The synthesis from the chalcone intermediate involves cyclization with hydroxylamine hydrochloride.[9][10][11]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the chalcone synthesized in Step 1 of the pyrazole synthesis (1.0 eq.) in ethanol (approximately 15-20 mL per gram of chalcone).

-

Reagent Addition: Add hydroxylamine hydrochloride (1.2-1.5 eq.) and sodium acetate (2.0-2.5 eq.) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture and pour it into a beaker containing ice-cold water.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with water, and dry. The crude isoxazole can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Figure 3: Isoxazole synthesis workflow.

Synthesis of Pyrimidine Derivatives

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. They are fundamental components of nucleic acids and are prevalent in a wide array of biologically active molecules.[5][12] The synthesis of pyrimidines from the chalcone intermediate can be achieved through condensation with urea, thiourea, or guanidine hydrochloride.[5][12][13]

Protocol (using Guanidine Hydrochloride):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the chalcone (1.0 eq.) in ethanol (approximately 20-25 mL per gram of chalcone).

-

Reagent Addition: Add guanidine hydrochloride (1.2 eq.) and a solution of sodium hydroxide (2.5 eq.) in a small amount of water.

-

Reaction: Heat the reaction mixture to reflux and maintain for 8-10 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture and pour it into a beaker containing ice-cold water.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with water, and dry. The crude pyrimidine can be purified by recrystallization from a suitable solvent (e.g., ethanol or dimethylformamide).

Figure 4: Pyrimidine synthesis workflow.

Conclusion

1,1-Bis(4-ethoxyphenyl)-2-propanone serves as a valuable and versatile precursor for the synthesis of a range of heterocyclic compounds with significant potential in drug discovery and development. The straightforward conversion to a chalcone intermediate opens up a gateway to a diverse array of pyrazoles, isoxazoles, and pyrimidines. The protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of this precursor and to develop novel heterocyclic entities with potential therapeutic applications.

References

- Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. (Link not available)

-

SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. Rasayan Journal of Chemistry. [Link]

-

Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. [Link]

-

Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC. [Link]

- SAFETY DATA SHEET. Fisher Scientific. (Link not available)

-

Claisen-Schmidt Condensation. University of Missouri-St. Louis. [Link]

-

Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results. [Link]

-

PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. European Journal of Chemistry. [Link]

-

synthesis of various pyrimidine derivatives from urea and chalcones. CHEMISTRY & BIOLOGY INTERFACE. [Link]

-

Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. SciSpace. [Link]

- SAFETY DATA SHEET. Sigma-Aldrich. (Link not available)

-

Full article: New chalcone tethered pyrazole derivatives: synthesis, molecular docking, ADME-T & DFT study. Taylor & Francis. [Link]

- Safety d

-

Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. IJIRT. [Link]

-

Synthesis of Pyrazoline Derivatives from Chalcones. UNC Press | Janeway. [Link]

-

Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Scholars Research Library. [Link]

-

Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. [Link]

-

Preparation with Biological Study for Pyrimidine Derivatives from Chalcone. Impactfactor. [Link]

- G.J. CHEMICAL COMPANY, INC. SAFETY DATA SHEET. G.J. Chemical. (Link not available)

-

Claisen-Schmidt Condensation. Name Reactions in Organic Synthesis. [Link]

-

Claisen–Schmidt condensation. Wikipedia. [Link]

-

1,1-bis(4-methoxyphenyl)propan-2-one. Chemsrc. [Link]

-

Claisen Schmidt Reaction Virtual Lab. PraxiLabs. [Link]

-

R. Organic Syntheses Procedure. [Link]

-

2-(4-Ethoxyphenyl)propan-2-amine Properties. CompTox Chemicals Dashboard. [Link]

- Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.

-

Showing Compound 1-(4-Methoxyphenyl)-2-propanone (FDB010873). FooDB. [Link]

-

para-anisyl methyl ketone 1-(p-methoxyphenyl)-2-propanone. The Good Scents Company. [Link]

-

Synthesis of (3,4-methylenedioxyphenyl)-2-propanone. ResearchGate. [Link]

Sources

- 1. Claisen-Schmidt Condensation [cs.gordon.edu]

- 2. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 4. praxilabs.com [praxilabs.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. pnrjournal.com [pnrjournal.com]

- 7. ijirt.org [ijirt.org]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. ajrconline.org [ajrconline.org]

- 12. scispace.com [scispace.com]

- 13. impactfactor.org [impactfactor.org]

Troubleshooting & Optimization

Navigating the Purification of 1,1-Bis(4-alkoxyphenyl)-2-propanones: A Technical Support Guide

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "1,1-Bis(4-ethoxyphenyl)-2-propanone" is not widely documented in scientific literature. This guide will focus on the purification challenges of its close structural analog, 1,1-bis(4-methoxyphenyl)propan-2-one , for which more data is available. The principles and troubleshooting strategies discussed are directly applicable to the ethoxy derivative.

Introduction

The purification of 1,1-bis(4-alkoxyphenyl)-2-propanones, key intermediates in various synthetic pathways, often presents significant challenges that can impact yield, purity, and downstream applications. This technical support center provides a comprehensive resource for researchers encountering difficulties in the purification of these diaryl propanones. Drawing upon established chemical principles and field-proven insights, this guide offers troubleshooting protocols and frequently asked questions to navigate common purification hurdles.

Core Purification Challenges at a Glance

The primary difficulties in purifying 1,1-bis(4-alkoxyphenyl)-2-propanones stem from their synthesis, typically a Friedel-Crafts acylation or a related C-C bond-forming reaction. These challenges include:

-

Removal of Unreacted Starting Materials: Excess phenetole (ethoxybenzene) or anisole (methoxybenzene) can be difficult to separate due to similar polarities.

-

Separation of Isomeric Byproducts: The Friedel-Crafts reaction can yield ortho- and meta-isomers in addition to the desired para-substituted product.

-

Elimination of Reaction Byproducts: Dealkylation of the ether groups or self-condensation products can introduce complex impurities.

-

Residual Catalyst Removal: Lewis acid catalysts (e.g., AlCl₃) and their hydrolysis products must be thoroughly removed.

Below is a logical workflow to approach the purification of 1,1-bis(4-alkoxyphenyl)-2-propanones.

Caption: A general decision-making workflow for the purification of 1,1-bis(4-alkoxyphenyl)-2-propanones.

Troubleshooting Guides & FAQs

Section 1: Aqueous Workup Issues

Q1: After quenching my Friedel-Crafts reaction with HCl/ice, I have a persistent emulsion during ethyl acetate extraction. What should I do?

A1: Emulsions are common when residual aluminum salts are present.

-

Causality: Aluminum hydroxides formed during quenching can stabilize oil-in-water emulsions.

-

Troubleshooting Steps:

-

Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, helping to break the emulsion.

-

Filtration: If the emulsion persists, filter the entire mixture through a pad of Celite® (diatomaceous earth). This will break up the emulsion and remove fine particulates.

-

Solvent Modification: Add a small amount of a more polar solvent like methanol to the organic layer to alter the interfacial tension.

-

Q2: I observe a significant amount of solid material at the interface of my organic and aqueous layers. What is it and how do I handle it?

A2: This is likely aluminum salts that have precipitated.

-

Causality: Incomplete hydrolysis or high concentration of aluminum salts can lead to their precipitation.

-

Troubleshooting Steps:

-

Add More Acid/Water: Carefully add more dilute HCl and water to fully dissolve the salts.

-

Filtration: As mentioned above, filtration through Celite® is an effective method to remove these solids before proceeding with the separation of layers.

-

Section 2: Recrystallization Challenges

Q3: My 1,1-bis(4-methoxyphenyl)-2-propanone oils out during recrystallization instead of forming crystals. How can I resolve this?

A3: "Oiling out" occurs when the solute comes out of solution above its melting point.

-

Causality: The boiling point of the chosen solvent may be too high, or the solution is too supersaturated.

-

Troubleshooting Steps:

-

Add More Solvent: Immediately add more hot solvent to redissolve the oil.

-

Lower the Cooling Rate: Allow the solution to cool very slowly. Insulating the flask can help.

-

Use a Lower Boiling Point Solvent System: Switch to a solvent or solvent mixture with a lower boiling point. For instance, if you are using ethanol, try a mixture of ethanol and water.

-

Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce nucleation.

-

Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled solution.

-

Q4: What are some good starting solvent systems for the recrystallization of 1,1-bis(4-methoxyphenyl)-2-propanone?

A4: The choice of solvent is critical and depends on the impurity profile. Based on the structure (a ketone with two ether functionalities), moderately polar solvents are a good starting point.

| Solvent System | Rationale |

| Ethanol/Water | The compound should be soluble in hot ethanol and less soluble upon the addition of water (an anti-solvent). |

| Isopropanol | Similar to ethanol, offers a good balance of polarity. |

| Ethyl Acetate/Hexane | The compound is likely soluble in ethyl acetate, and hexane can be used as an anti-solvent. |

| Acetone/Hexane | Acetone is a good solvent for ketones; hexane acts as the anti-solvent.[1] |

Experimental Protocol: Recrystallization of 1,1-bis(4-methoxyphenyl)-2-propanone

-

Dissolve the crude solid in a minimal amount of hot ethanol (near boiling).

-

If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Slowly add warm water dropwise to the hot filtrate until the solution becomes faintly turbid.

-

Add a few drops of hot ethanol to redissolve the turbidity and obtain a clear solution.

-

Allow the flask to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Section 3: Column Chromatography Difficulties

Q5: I am running a silica gel column, but my desired product is co-eluting with an impurity. How can I improve the separation?

A5: Co-elution is a common issue and can be addressed by modifying the mobile phase.

-

Causality: The polarity of the mobile phase is not optimal for differentiating between the components of the mixture.

-

Troubleshooting Steps:

-

Decrease Mobile Phase Polarity: If your compound and the impurity are eluting too quickly, decrease the percentage of the more polar solvent in your mobile phase (e.g., from 20% ethyl acetate in hexane to 10%).

-

Use a Different Solvent System: Solvents have different selectivities. If an ethyl acetate/hexane system is not working, try a dichloromethane/methanol or a toluene/acetone system.

-

Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This can help to separate compounds with close Rf values.

-

Check for Overloading: Overloading the column can lead to poor separation. As a rule of thumb, use a 1:50 to 1:100 ratio of crude material to silica gel by weight.

-

Q6: What is a good starting mobile phase for the column chromatography of 1,1-bis(4-methoxyphenyl)-2-propanone on silica gel?

A6: A good starting point is a mixture of a non-polar and a moderately polar solvent.

-

Recommended Systems:

-

Hexane/Ethyl Acetate: Start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity.

-

Dichloromethane/Hexane: This can be effective for separating less polar impurities.

-

Toluene/Ethyl Acetate: Offers different selectivity compared to hexane-based systems.

-

Experimental Protocol: Flash Column Chromatography

-

TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for the desired compound is between 0.2 and 0.4.

-

Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

-

Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the column.

-

Elution: Begin eluting with the chosen mobile phase, collecting fractions.

-

Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Sources

Technical Support Center: Degradation of 1,1-Bis(4-ethoxyphenyl)-2-propanone

Welcome to the technical support guide for researchers, scientists, and drug development professionals studying the stability of 1,1-Bis(4-ethoxyphenyl)-2-propanone. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to navigate the challenges of studying the degradation of this compound under acidic conditions.

Forced degradation studies are a critical component of pharmaceutical development, providing essential data on a drug's intrinsic stability, degradation pathways, and impurity profiles.[1][2] These studies are mandated by regulatory bodies like the ICH to ensure the development of validated, stability-indicating analytical methods.[3] This guide is designed to offer practical, field-tested insights to ensure your experiments are robust, reproducible, and compliant.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the acid-catalyzed degradation of 1,1-Bis(4-ethoxyphenyl)-2-propanone.

Q1: What is the likely primary mechanism of degradation for 1,1-Bis(4-ethoxyphenyl)-2-propanone under acidic conditions?

A1: Given its structure, which features two ether linkages on phenyl rings, the primary degradation pathway under strong acidic conditions is expected to be the acid-catalyzed hydrolysis (acidolysis) of the aryl-ether bonds.[4] The process is initiated by the protonation of one of the ether oxygen atoms, making the adjacent carbon more electrophilic and susceptible to nucleophilic attack by water.[1][5]

Q2: What are the expected degradation products?

A2: The acid hydrolysis of the two ethoxy groups (-OCH₂CH₃) on the phenyl rings would lead to the formation of ethanol and the corresponding di-hydroxylated compound, 1,1-Bis(4-hydroxyphenyl)-2-propanone. It is also possible that only one ether group hydrolyzes, leading to an intermediate, 1-(4-ethoxyphenyl)-1-(4-hydroxyphenyl)-2-propanone. The core propanone structure is generally stable to acid hydrolysis, but under very harsh conditions (e.g., high temperature and high acid concentration), further unforeseen degradation could occur.

Q3: How does acid concentration and temperature affect the degradation rate?

A3: The rate of acid hydrolysis is highly dependent on both acid concentration and temperature.[1][6]

-

Acid Concentration: Higher concentrations of acid (e.g., 1 M HCl vs. 0.1 M HCl) will increase the concentration of protonated substrate, thereby accelerating the reaction rate.[2][7]

-

Temperature: Increasing the temperature provides the necessary activation energy for the hydrolytic cleavage, significantly speeding up the degradation process. Typical conditions for forced degradation studies range from 40-80°C.[6]

Q4: What analytical techniques are best suited for monitoring this degradation study?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for this purpose.[8] A reversed-phase method (e.g., using a C18 column) would be ideal for separating the relatively non-polar parent compound from its more polar hydroxylated degradation products. For definitive identification and structural elucidation of unknown degradants, coupling HPLC with Mass Spectrometry (LC-MS) is the gold standard.[8][9]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: My degradation is too fast, and the parent compound is completely gone in the first time point.

-

Cause: The stress conditions (acid concentration and/or temperature) are too harsh. The goal of a forced degradation study is to achieve a target degradation of 5-20%, which allows for the reliable detection and quantification of degradation products.[3]

-

Solution:

-

Reduce Temperature: Lower the reaction temperature in 10-15°C increments (e.g., from 80°C to 60°C).

-

Lower Acid Concentration: Decrease the acid concentration (e.g., from 1 M HCl to 0.5 M or 0.1 M HCl).

-

Shorten Time Points: Take your first time point much earlier (e.g., 30 minutes or 1 hour instead of several hours).

-

Problem 2: I am not seeing any degradation, even after prolonged heating.

-

Cause: The stress conditions are too mild, or the compound is intrinsically very stable to acid hydrolysis.

-

Solution:

-

Increase Temperature: Raise the reaction temperature, for example, to 70°C or 80°C.

-

Increase Acid Concentration: Use a higher concentration of acid, such as 1 M HCl or H₂SO₄.[2]

-

Extend Study Duration: Increase the duration of the experiment, taking time points over 24 or 48 hours.

-

Confirm Compound Solubility: Ensure your compound is fully dissolved in the reaction medium. If solubility is low in the aqueous acid, a co-solvent like acetonitrile or methanol may be required, but be mindful that this can alter the reaction kinetics.[7]

-

Problem 3: My chromatogram shows many small, unexpected peaks, and my mass balance is poor.

-

Cause: This could indicate secondary degradation, where the primary degradants are themselves unstable and break down further. It might also suggest complex side reactions are occurring.

-

Solution:

-

Use Milder Conditions: Revert to less aggressive temperature and acid settings to favor the formation of primary degradants.

-

LC-MS Analysis: Use LC-MS to get mass information on the unknown peaks. This is crucial for proposing structures and understanding the degradation pathway.[10]

-

Check for Oxidative Degradation: Ensure your reaction is properly sealed and consider purging with an inert gas (like nitrogen) to rule out concurrent oxidative degradation, which can sometimes be initiated under harsh conditions.

-

Problem 4: My chromatographic peak shapes are poor, or the retention times are shifting.

-

Cause: This is often related to the sample matrix or the analytical method itself. Injecting a highly acidic or basic sample directly can damage the column and affect chromatography.

-

Solution:

-

Neutralize Samples: Before injection, you MUST neutralize the sample by adding an equimolar amount of base (e.g., NaOH). This protects the HPLC column and ensures reproducible chromatography.

-

Dilute Samples: Dilute the neutralized sample in the mobile phase's initial composition to ensure it is fully dissolved and to minimize solvent effects on the peak shape.

-

Method Validation: Ensure your analytical method is robust. Check for buffer capacity, column temperature effects, and mobile phase stability.

-

Experimental Protocols & Visualizations

Protocol 1: Acid-Forced Degradation Study

This protocol outlines a standard procedure for conducting an acid-forced degradation study.

1. Reagent and Solution Preparation:

- Stock Solution: Prepare a 1.0 mg/mL stock solution of 1,1-Bis(4-ethoxyphenyl)-2-propanone in a suitable solvent (e.g., acetonitrile or methanol).

- Acid Solution: Prepare a 1.0 M solution of Hydrochloric Acid (HCl) in water.

- Neutralization Solution: Prepare a 1.0 M solution of Sodium Hydroxide (NaOH) in water.

2. Reaction Setup:

- In a clean vial, add a specific volume of the drug stock solution.

- Add an equal volume of the 1.0 M HCl solution to initiate the reaction. The final drug concentration will be 0.5 mg/mL in 0.5 M HCl.

- Prepare a control sample (time zero) by immediately proceeding to the quenching step after mixing.

- Place the reaction vial in a controlled temperature environment (e.g., a water bath or oven set to 60°C).

3. Sampling and Quenching:

- At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

- Immediately quench the reaction by adding an equimolar volume (100 µL) of the 1.0 M NaOH solution. This neutralizes the acid and stops the degradation.

- Vortex the quenched sample to ensure homogeneity.

4. Sample Preparation for Analysis:

- Dilute the quenched sample to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) using your mobile phase as the diluent.

- Filter the sample through a 0.45 µm syringe filter if necessary before injecting it into the HPLC.

5. Analysis:

- Analyze the samples using a validated stability-indicating HPLC method.

- Monitor the decrease in the parent peak area and the increase in degradation product peak areas over time.

Data Presentation

Summarize your results in a clear table to track the degradation over time.

| Time Point (Hours) | Parent Compound Area | % Parent Remaining | Degradant 1 Area | Degradant 2 Area | Mass Balance (%) |

| 0 | 1,500,000 | 100.0 | 0 | 0 | 100.0 |

| 2 | 1,425,000 | 95.0 | 70,000 | - | 99.7 |

| 4 | 1,350,000 | 90.0 | 145,000 | - | 99.7 |

| 8 | 1,200,000 | 80.0 | 290,000 | - | 99.3 |

| 24 | 900,000 | 60.0 | 585,000 | - | 99.0 |

Note: Mass balance is calculated by comparing the sum of the peak areas of the parent and all degradants at a given time point to the initial area of the parent compound at time zero.

Visualizations

Diagram 1: Proposed Acid Degradation Pathway

Caption: Proposed pathway for the acid hydrolysis of 1,1-Bis(4-ethoxyphenyl)-2-propanone.

Diagram 2: Experimental Workflow for Forced Degradation

Caption: Standard workflow for a kinetic forced degradation experiment.

References

- Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Sharp.

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).

- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences.

- Stability Indicating Forced Degradation Studies. (n.d.). Rajshree J.

- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2021). International Journal of Pharmaceutical Sciences and Research.

- Review on Forced Degradation Studies. (n.d.).

- A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. (2013). ACS Sustainable Chemistry & Engineering.

- Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts.

- Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone. (2020).

- Catalytic Degradation of Bisphenol A in Water by Non-Thermal Plasma Coupled with Persulf

Sources

- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. rjptonline.org [rjptonline.org]

- 3. resolvemass.ca [resolvemass.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. onyxipca.com [onyxipca.com]

- 7. ijisrt.com [ijisrt.com]

- 8. ijmr.net.in [ijmr.net.in]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Validation & Comparative

A Comparative Guide to the Synthesis of Diaryl Propanones for Medicinal Chemistry

For researchers, scientists, and professionals in drug development, the 1,3-diaryl propanone scaffold is a cornerstone in the synthesis of a multitude of pharmacologically active molecules. Its prevalence in natural products and its role as a key intermediate in the construction of heterocyclic and carbocyclic systems underscore the importance of efficient and versatile synthetic methodologies. This guide provides an in-depth, objective comparison of the primary methods for synthesizing 1,3-diaryl propanones, grounded in experimental data and mechanistic understanding to empower informed decisions in your synthetic campaigns.

Introduction: The Significance of the 1,3-Diaryl Propanone Motif

The 1,3-diaryl propanone, also known as a dihydrochalcone or benzylacetophenone, is a privileged structural motif in medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The flexibility of this three-carbon linker between two aromatic rings allows for diverse conformational presentations, making it an ideal template for probing protein-ligand interactions. Consequently, the development of robust and adaptable synthetic routes to access this core structure is of paramount importance.

This guide will explore and compare the following key synthetic strategies:

-

Claisen-Schmidt Condensation followed by Selective Reduction: A classic and widely used two-step approach.

-

Friedel-Crafts Acylation: A direct, one-step method for forging a key carbon-carbon bond.

-

Palladium-Catalyzed Cross-Coupling Reactions (Heck and Suzuki-Miyaura): Modern, versatile methods offering broad substrate scope.

-

Ketonic Decarboxylation: A more traditional method with specific applications.

-

Pinacol Rearrangement: An intriguing, though less common, route involving a skeletal rearrangement.

Each method will be evaluated based on its mechanism, experimental protocol, yield, substrate scope, and practical considerations, including "green chemistry" metrics.

Method 1: Claisen-Schmidt Condensation and Subsequent Reduction

This two-step approach is one of the most established and reliable methods for the synthesis of 1,3-diaryl propanones. It leverages the well-known Claisen-Schmidt condensation to first form a 1,3-diaryl-2-propen-1-one (chalcone), which is then selectively reduced to the desired saturated propanone.

Mechanism & Rationale

The initial Claisen-Schmidt condensation is a base-catalyzed aldol condensation between an aromatic ketone (e.g., acetophenone) and an aromatic aldehyde (e.g., benzaldehyde).[1] The absence of α-hydrogens on the aromatic aldehyde prevents self-condensation, leading to a more controlled reaction. The subsequent dehydration of the aldol adduct is typically spontaneous, driven by the formation of a highly conjugated system.

The second step involves the selective reduction of the α,β-unsaturated double bond of the chalcone without affecting the carbonyl group or the aromatic rings. This is commonly achieved through catalytic hydrogenation or transfer hydrogenation.

Experimental Protocols

Step 1: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)

-

Reagents: Acetophenone, Benzaldehyde, Sodium Hydroxide, Ethanol, Water.

-

Procedure:

-

Dissolve sodium hydroxide in water and add ethanol with cooling.

-

To this cooled solution, add benzaldehyde followed by the dropwise addition of acetophenone.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

-

Filter the precipitated solid, wash with water, and recrystallize from ethanol to yield the chalcone.

-

Step 2: Catalytic Transfer Hydrogenation of Chalcone

-

Reagents: 1,3-Diphenyl-2-propen-1-one, Ammonium Formate, Palladium on Carbon (10% Pd/C), Methanol.

-

Procedure:

-

To a solution of the chalcone in methanol, add 10% Pd/C followed by ammonium formate.

-

Reflux the reaction mixture for 15-30 minutes, monitoring the reaction progress by TLC.

-

After completion, filter the reaction mixture through a celite bed to remove the catalyst.

-

Evaporate the solvent under reduced pressure.

-